2-(3-Aminopropoxy)benzoic acid hydrochloride 2-(3-Aminopropoxy)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17577436
InChI: InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol

2-(3-Aminopropoxy)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC17577436

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminopropoxy)benzoic acid hydrochloride -

Specification

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
IUPAC Name 2-(3-aminopropoxy)benzoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H
Standard InChI Key BEDQSFXLAQFIFT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Aminopropoxy)benzoic acid hydrochloride belongs to the class of aromatic carboxylic acids, with a molecular formula of C10H14ClNO3\text{C}_{10}\text{H}_{14}\text{ClNO}_3 and a molecular weight of 231.67 g/mol . The IUPAC name is 2-(3-aminopropoxy)benzoic acid; hydrochloride, reflecting its protonated amine group and hydrochloric acid counterion. Key structural features include:

  • A benzoic acid backbone with a methoxy group (-O-) at the second position.

  • A three-carbon aminopropoxy chain (-O-CH2_2-CH2_2-CH2_2-NH2_2) substituted at the same position.

  • A hydrochloride salt, enhancing solubility and stability.

Table 1: Key Chemical Properties

PropertyValue
CAS Number115149-51-4
Molecular FormulaC10H14ClNO3\text{C}_{10}\text{H}_{14}\text{ClNO}_3
Molecular Weight231.67 g/mol
IUPAC Name2-(3-aminopropoxy)benzoic acid; hydrochloride
SMILESC1=CC=C(C(=C1)C(=O)O)OCCCN.Cl
InChI KeyBEDQSFXLAQFIFT-UHFFFAOYSA-N
PubChem CID13998416

Stereochemical and Electronic Features

The compound lacks chiral centers, as confirmed by its symmetric substitution pattern. The aminopropoxy chain introduces basicity (pKa ~9–10 for the amine group), while the carboxylic acid (pKa ~4.2) contributes acidity, enabling zwitterionic behavior under physiological conditions . The hydrochloride salt further modulates solubility, with polar protic solvents like water or ethanol being ideal media .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(3-aminopropoxy)benzoic acid hydrochloride typically proceeds via a three-step sequence:

  • Etherification: Reaction of 2-hydroxybenzoic acid (salicylic acid) with 3-chloropropanol under basic conditions to form 2-(3-chloropropoxy)benzoic acid.

  • Amination: Nucleophilic substitution of the chloride with ammonia or a protected amine, yielding 2-(3-aminopropoxy)benzoic acid.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield
EtherificationK2_2CO3_3, DMF, 80°C85%
AminationNH3_3/MeOH, 60°C, 12h89%
Salt FormationHCl/Et2_2O, 0°C76%

Optimization Challenges

Key challenges include minimizing side reactions during amination, such as over-alkylation or oxidation of the primary amine. Recent advances propose using Boc-protected intermediates to enhance selectivity, though this adds deprotection steps.

Applications and Industrial Relevance

Pharmaceutical Intermediates

While direct applications are sparsely documented, structurally analogous compounds are used in:

  • Prodrug Design: The amine and carboxylic acid groups facilitate conjugation with active pharmaceutical ingredients (APIs) to enhance bioavailability .

  • Peptide Mimetics: As a scaffold for non-peptidic inhibitors targeting proteases or receptors .

Material Science

The compound’s aromaticity and polar groups make it a candidate for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging its carboxylate and amine ligands.

  • Surface Modifiers: Functionalization of nanoparticles for targeted drug delivery .

Research Gaps and Future Directions

Underexplored Areas

  • Biological Activity Screening: Antimicrobial or anticancer assays using in vitro models.

  • Structural Analog Synthesis: Investigating the 2-(2-aminopropoxy) isomer (CAS: 2413905-13-0) for comparative bioactivity.

Analytical Development

  • Chromatographic Methods: HPLC/UV or LC-MS protocols for purity assessment.

  • Crystallography: Single-crystal X-ray diffraction to resolve solid-state packing .

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